Glutinoside

Description

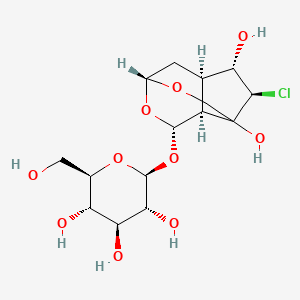

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H23ClO10 |

|---|---|

Molecular Weight |

398.79 g/mol |

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[[(1R,5R,6S,7R,8S,9S)-5-chloro-4,6-dihydroxy-2,10-dioxatricyclo[5.3.1.04,8]undecan-9-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C15H23ClO10/c16-12-8(18)4-1-6-23-3-15(12,22)7(4)13(25-6)26-14-11(21)10(20)9(19)5(2-17)24-14/h4-14,17-22H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11-,12-,13+,14+,15?/m1/s1 |

InChI Key |

JWOORQMSHBLSDU-KGXKHZHKSA-N |

Isomeric SMILES |

C1[C@@H]2[C@@H]3[C@@H](O[C@H]1OCC3([C@@H]([C@H]2O)Cl)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |

Canonical SMILES |

C1C2C3C(OC1OCC3(C(C2O)Cl)O)OC4C(C(C(C(O4)CO)O)O)O |

Synonyms |

glutinoside kaempferol-5-O-beta-D-(6''-O-trans-coumaroyl)glucopyranoside |

Origin of Product |

United States |

Natural Occurrence and Phytochemical Investigations

Botanical Sources and Distribution

Glutinoside has been identified in different plant species, presenting as chemically distinct compounds depending on the botanical source. Investigations have primarily focused on species within the Malvaceae and Scrophulariaceae families.

Sida glutinosa Roxb. (syn S. mysorensis Wight & Arn.), an annual herb belonging to the Malvaceae family, is recognized as a natural source of a specific flavonol glucoside named this compound. tandfonline.comnih.govimpactfactor.orgresearchgate.netlvb.lt This plant is primarily distributed in waste areas of South and Eastern India, extending to Burma and Southeast Asia. tandfonline.comimpactfactor.org Phytochemical investigations on the aerial parts of Sida glutinosa have led to the isolation of this compound. tandfonline.comnih.govimpactfactor.orgresearchgate.netlvb.lt The this compound isolated from Sida glutinosa has been structurally elucidated as kaempferol-5-O-β-D-(6''-O-trans-coumaroyl)-glucopyranoside. tandfonline.com

Rehmannia glutinosa Libosch., a perennial herb traditionally used in Chinese medicine, is another documented source where a compound referred to as "this compound" has been found. researchgate.netnii.ac.jpscispace.commdpi.comtaylorandfrancis.comwikipedia.org This plant is distributed in China, Japan, and Korea. mdpi.commdpi.com Unlike the this compound found in Sida glutinosa, the compound referred to as this compound in the context of Rehmannia glutinosa is described as a chlorinated tricyclic iridoid glucoside. researchgate.netnii.ac.jp Rehmannia glutinosa is known to contain a variety of iridoid glucosides, with catalpol (B1668604) being one of the most significant constituents. scispace.commdpi.comsilae.itnih.gov

Based on the available search results, the primary documented natural sources explicitly mentioning "this compound" with structural or isolation details relevant to the context of this article are Sida glutinosa (yielding a flavonol glucoside) and Rehmannia glutinosa (yielding a chlorinated tricyclic iridoid glucoside). While other plants contain various glycosides and iridoids mdpi.comctdbase.orgwikidata.orgscience.govscience.gov, the term "this compound" specifically linked to a characterized compound appears predominantly in relation to these two species in the provided search results.

Rehmannia glutinosa (Scrophulariaceae) as a Source of Iridoid Glucosides

Isolation Methodologies

The isolation of this compound from its plant sources involves a series of extraction and chromatographic separation techniques aimed at obtaining the pure compound from complex plant matrices.

Extraction of compounds from plant biomass is the initial crucial step in phytochemical investigations. For Sida glutinosa, dried aerial parts have been extracted with methanol (B129727) at room temperature. tandfonline.com The resulting methanol extract was concentrated and then suspended in water, followed by successive partitioning with different solvents such as dichloromethane, chloroform, and n-butanol. tandfonline.com The n-butanol soluble fraction has been a key portion for further isolation of this compound from Sida glutinosa. tandfonline.com

For Rehmannia glutinosa, various extraction methods are employed depending on the target compounds and the form of the plant material (fresh, dried, or processed roots). scispace.commdpi.comresearchgate.net Methanol, hexane, ethanol (B145695), acetone, and ethyl acetate (B1210297) extracts have been used in studies to isolate compounds, including iridoid glycosides, from Rehmannia glutinosa roots. mdpi.com Water extraction is also commonly used, particularly in traditional preparations. scispace.comnih.gov

Following extraction, chromatographic techniques are essential for separating this compound from other co-extracted compounds. In the isolation of the flavonol glucoside this compound from Sida glutinosa, the n-butanol soluble fraction was subjected to various chromatographic methods. These included Diaion HP-20 column chromatography using a gradient elution of water and methanol, as well as silica (B1680970) gel and basic alumina (B75360) (Al2O3) chromatographies. tandfonline.com

Advanced Extraction Techniques from Plant Biomass

Structural Elucidation Methodologies

The structural elucidation of this compound has been primarily achieved through the application of extensive spectroscopic techniques. researchgate.netstuartxchange.org

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

NMR spectroscopy is a fundamental tool for the structural elucidation of organic compounds, including natural products like this compound. analis.com.mymdpi.comnih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are crucial in determining the complete structure of flavonoid glycosides. analis.com.mynih.gov

1D NMR spectra, such as ¹H NMR and ¹³C NMR, provide information on the chemical environment of individual hydrogen and carbon atoms within the molecule. analis.com.mymdpi.com Chemical shifts (δ) and coupling constants (J) obtained from these spectra are used to identify different functional groups and the connectivity of atoms. analis.com.my For flavonoid compounds, ¹H NMR typically shows signals in the aromatic region (δ 6-8 ppm) corresponding to the flavonoid aglycone, while ¹³C NMR provides signals for the carbon atoms, including those in the flavonoid ring system. analis.com.my DEPT (Distortionless Enhancement by Polarization Transfer) experiments help in identifying the presence of CH and CH₂ groups. analis.com.my

2D NMR techniques, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Correlation), and HMBC (Heteronuclear Multiple Bond Correlation), provide crucial information about correlations between protons and carbons, both directly bonded and through multiple bonds. analis.com.mynih.govmdpi.com COSY reveals proton-proton couplings, while HMQC shows correlations between directly bonded protons and carbons. analis.com.mymdpi.com HMBC is particularly valuable for establishing connectivity over two or three bonds, helping to piece together the different parts of the molecule, including the linkage between the aglycone and the sugar moiety. analis.com.mymdpi.com The structure of this compound has been established based on extensive spectroscopic analysis, including 2D NMR. researchgate.net

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound, as well as providing insights into its structure through fragmentation analysis. zefsci.commdpi.com High-resolution mass spectrometers, such as Q-ToF (quadrupole time-of-flight) coupled with ESI (electrospray ionization), are commonly used for structural elucidation of natural products. currenta.de

MS allows for the precise determination of the mass-to-charge ratio (m/z) of the molecular ion, which can be used to determine the molecular formula, especially with high-resolution instruments that can measure mass accurately to several decimal places. zefsci.commdpi.comcurrenta.de For this compound, the molecular formula has been determined as C₁₅H₂₃ClO₁₀ based on mass spectrometric data. nih.gov

Fragmentation analysis in MS involves breaking the molecular ion into smaller fragment ions, which provides characteristic patterns that can be used to deduce structural information. zefsci.commdpi.com Tandem MS (MSⁿ) experiments allow for the isolation and fragmentation of specific ions of interest, providing more detailed structural insights. zefsci.commdpi.com Soft ionization techniques, such as ESI or DCI (desorption chemical ionization), are often used for natural glycosides to obtain molecular or pseudomolecular ions with less fragmentation, while techniques like EI (electron ionization) can induce more extensive fragmentation, which can be useful for structural elucidation when databases are available. mdpi.comcurrenta.de The mass spectral data of this compound contribute to confirming its structure and understanding its fragmentation pathways. researchgate.netresearchgate.net

Table 2: this compound Molecular Properties (Computed)

| Property | Value |

| Molecular Formula | C₁₅H₂₃ClO₁₀ |

| Molecular Weight | 398.79 g/mol |

| Monoisotopic Mass | 398.0979746 Da |

Note: This table is based on computed properties listed in PubChem. nih.gov

Chiroptical Methods for Stereochemical Assignment

Chiroptical methods, such as Optical Rotation (OR), Electronic Circular Dichroism (ECD), and Vibrational Circular Dichroism (VCD), are powerful techniques used to determine the absolute configuration and conformation of chiral molecules, including natural products. frontiersin.orgmdpi.comnih.gov These methods measure the interaction of chiral substances with polarized light. mdpi.comnih.gov

While NMR can provide some information about relative stereochemistry, chiroptical methods, often aided by computational chemistry, are more generally applicable for assigning absolute configurations. frontiersin.orgmdpi.com Comparing experimental chiroptical data (e.g., ECD spectra) with quantum chemical simulations allows for the assignment of absolute stereochemistry. frontiersin.orgrsc.org The application of chiroptical methods, potentially in combination with computational approaches, would be necessary to fully establish the stereochemistry of this compound, which is crucial for a complete structural characterization. frontiersin.orgmdpi.comnih.govrsc.org

Application of Computational Chemistry in Structural Confirmation

Computational chemistry plays an increasingly important role in the structural elucidation and confirmation of natural products. mdpi.comfrontiersin.orgcam.ac.uk It can be used in conjunction with spectroscopic data, particularly NMR and chiroptical methods, to validate proposed structures and determine stereochemistry. mdpi.comfrontiersin.orgcam.ac.ukchemrxiv.org

Computational methods can predict spectroscopic parameters, such as NMR chemical shifts and chiroptical properties (OR, ECD, VCD), for candidate structures. mdpi.comfrontiersin.orgrsc.orgcam.ac.uk By comparing these predicted values with experimental data, researchers can confirm the most likely structure and stereochemistry. mdpi.comfrontiersin.orgcam.ac.uk Computer-assisted structure elucidation (CASE) systems leverage algorithms and spectral databases, often incorporating computational chemistry, to interpret spectroscopic data and propose possible structures. mdpi.comacdlabs.com These computational approaches can significantly reduce the time and effort required for structural determination and improve accuracy, especially for complex molecules or when experimental data is limited or ambiguous. mdpi.comcam.ac.ukchemrxiv.orgacdlabs.com The use of computational chemistry can aid in refining proposed molecular structures by comparing experimental and simulated NMR data. mdpi.com

Biosynthetic Pathways and Metabolic Engineering

Proposed Biosynthetic Routes for Flavonol Glucosides Precursors (relevant to Sida glutinosa derived Glutinoside)

Flavonoids, including flavonol glucosides, are a diverse class of plant secondary metabolites derived from the phenylpropanoid pathway. The biosynthesis begins with the aromatic amino acid phenylalanine, which is converted to 4-coumaroyl-CoA through a series of enzymatic reactions. nih.gov Chalcone (B49325) synthase (CHS) then catalyzes the condensation of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. frontiersin.orgresearchgate.net Chalcone isomerase (CHI) subsequently isomerizes naringenin chalcone to produce naringenin, a key flavanone (B1672756) intermediate. frontiersin.orgresearchgate.net

Downstream enzymes, such as flavonoid 3-hydroxylase (F3H), flavonoid 3'-hydroxylase (F3'H), and flavonoid synthase (FLS), act on flavanones like naringenin to produce various flavonoid subclasses, including flavonols such as quercetin (B1663063) and kaempferol (B1673270). nih.govfrontiersin.org Glycosylation, often the final step in flavonoid biosynthesis, is catalyzed by UDP-glycosyltransferases (UGTs) and increases the solubility, stability, and biological activity of flavonoids. cas.czoup.comsci-hub.se While specific studies on this compound biosynthesis in Sida glutinosa are limited in the provided search results, the general pathway for flavonol glucoside synthesis provides a framework. The attachment of a glucose moiety to a flavonol backbone, likely catalyzed by a specific UGT, would lead to the formation of a flavonol glucoside like the this compound found in Sida glutinosa.

Proposed Biosynthetic Routes for Iridoid Glycosides (relevant to Rehmannia glutinosa derived this compound)

Iridoid glycosides, such as those found in Rehmannia glutinosa, are monoterpenoids derived from the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway or the mevalonic acid (MVA) pathway, which produce the isoprenoid precursors isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.govfrontiersin.orgresearchgate.netwikipedia.org These precursors condense to form geranyl pyrophosphate (GPP), the precursor for monoterpenes. wikipedia.org

The biosynthesis of iridoids involves the cyclization of a monoterpene precursor, typically derived from geraniol (B1671447). mdpi.compnas.org Key enzymes in this pathway include geraniol 10-hydroxylase (G10H) and iridoid synthase (ISY). biorxiv.orgmdpi.com The iridane skeleton is formed, which then undergoes further modifications, including oxidation, methylation, and glycosylation. nih.gov In Rehmannia glutinosa, genes such as DXS, DXR, and GPPS, involved in the MEP pathway and terpenoid synthesis, have been identified as being upregulated and enhancing the accumulation of iridoid glycosides. nih.govfrontiersin.orgbiorxiv.org The glucosylation step, catalyzed by a UDP-glucose:iridoid glucosyltransferase (UGT), is crucial for forming the iridoid glycoside. wikipedia.orgnih.gov This typically involves the attachment of glucose at the C-1 hydroxyl group of the iridoid core. nih.govnih.govresearchgate.net While the complete pathway to the specific this compound in Rehmannia glutinosa may not be fully elucidated in the provided results, the general iridoid glycoside biosynthetic route is well-established. mdpi.comnih.gov

Enzymatic Glycosylation and Regioselective Sugar Attachment Mechanisms

Glycosylation, the process of attaching a sugar moiety to a molecule, is a critical modification for many natural products, including flavonoids and iridoids. cas.czoup.comsci-hub.semdpi.com This reaction is primarily catalyzed by UDP-glycosyltransferases (UGTs) in plants. oup.commdpi.comfrontiersin.orgnih.govmdpi.comnih.govsci-hub.senih.govpjmonline.orgresearchgate.net UGTs utilize activated sugar donors, typically UDP-sugars (like UDP-glucose), to transfer the glycosyl group to a specific hydroxyl, carboxyl, amino, or thiol group on the acceptor molecule. oup.commdpi.commdpi.comfrontiersin.orgmdpi.compjmonline.orgresearchgate.net

A key feature of UGT-catalyzed glycosylation is its regioselectivity, meaning the sugar is attached to a specific position on the acceptor molecule, even if multiple potential attachment sites exist. mdpi.comnih.govpjmonline.orgnih.govrsc.org This regioselectivity is determined by the structure of the UGT enzyme and its interaction with both the sugar donor and the acceptor molecule. nih.gov The C-terminal region of plant UGTs often contains a conserved 44-amino acid sequence known as the "PSPG motif," which is involved in binding the UDP-sugar donor. oup.comnih.govfrontiersin.org The interaction between the UGT and the specific aglycone (the non-sugar part of the molecule) dictates the regioselective attachment of the sugar. nih.gov Different UGTs can catalyze glycosylation at different positions on the same flavonoid or iridoid aglycone, leading to structural diversity among glycosides. frontiersin.orgnih.gov For example, some UGTs specifically target the 3-O position of flavonols, while others target the 7-O or 4'-O positions. frontiersin.orgnih.govnih.govnih.gov Similarly, iridoid-specific UGTs typically glucosylate the 1-O position. nih.govnih.govresearchgate.net

Genetic and Metabolic Engineering Strategies for Enhanced Compound Production

Genetic and metabolic engineering approaches offer promising avenues to enhance the production of valuable plant natural products like this compound. nih.govresearchgate.netbiotechrep.irmdpi.comjipb.netescholarship.orgresearchgate.netbg.ac.rsnih.govfrontiersin.orgplos.orgacs.org These strategies involve manipulating the biosynthetic pathways within host organisms, which can include native plants or heterologous microbial systems like Escherichia coli or Saccharomyces cerevisiae. nih.govfrontiersin.orgresearchgate.netbiotechrep.irmdpi.comescholarship.orgresearchgate.netnih.govresearchgate.net

Key strategies include:

Pathway Engineering: Introducing or overexpressing genes encoding key enzymes in the biosynthetic pathway to increase metabolic flux towards the desired product. nih.govresearchgate.netbiotechrep.irmdpi.comjipb.netresearchgate.netfrontiersin.org For example, overexpression of genes in the MEP pathway can enhance the production of iridoid precursors. nih.govfrontiersin.orgbiorxiv.org Similarly, increasing the expression of UGTs can improve the glycosylation efficiency. oup.commdpi.comfrontiersin.orgnih.govmdpi.comnih.govsci-hub.senih.govpjmonline.orgresearchgate.net

Gene Dosage Tuning: Optimizing the expression levels of multiple genes in a pathway to balance metabolic intermediates and prevent bottleneck or accumulation of toxic intermediates. biotechrep.ir

Metabolic Flux Analysis: Analyzing and redirecting metabolic flow within the host organism to increase the availability of precursors for the target compound. researchgate.netbiotechrep.irescholarship.org This can involve increasing the supply of malonyl-CoA for flavonoid synthesis frontiersin.orgmdpi.com or IPP/DMAPP for iridoid synthesis. nih.govfrontiersin.orgresearchgate.netwikipedia.org

Enzyme Engineering: Modifying enzymes, particularly UGTs, to improve their catalytic efficiency, substrate specificity, or regioselectivity for the desired glycosylation reaction. mdpi.comnih.gov

Using Heterologous Hosts: Reconstructing plant biosynthetic pathways in fast-growing and easily manipulated microorganisms allows for controlled fermentation and potentially higher yields compared to traditional plant extraction. nih.govresearchgate.netbiotechrep.irmdpi.comescholarship.orgresearchgate.netnih.govacs.orgresearchgate.net

Transcription Factor Engineering: Manipulating transcription factors that regulate the expression of multiple genes in the biosynthetic pathway can globally enhance compound production. biorxiv.orgfrontiersin.org For instance, RgMYB2 has been identified as a transcription factor positively regulating iridoid glycoside biosynthesis in R. glutinosa. biorxiv.org

These approaches, often combined in synthetic biology frameworks, aim to create engineered biological systems that efficiently channel resources towards the production of specific natural products like this compound. biotechrep.irmdpi.comresearchgate.netplos.org

Pharmacological Activities and Biological Assays Pre Clinical Focus

In Vitro Enzyme Modulatory Activities

Glutinoside has demonstrated the ability to interact with and inhibit several enzymes, suggesting a potential role in modulating key biological pathways.

Aminotransferases and alkaline phosphatases are enzymes often used as markers for hepatic function. researchgate.netimpactfactor.org this compound (referred to as compound 1 in a key study) has been shown to inhibit these enzymes in vitro. Research indicates that it acts as a non-competitive inhibitor. impactfactor.org

A study investigating phytochemicals from the aerial parts of Sida glutinosa found that this compound exhibited a dose-dependent inhibitory effect on the expression of these enzymes. impactfactor.org It was reported to be a more effective inhibitor of alkaline phosphatase (ALP) compared to another isolated compound, 24(28)-dehydromakisterone A. impactfactor.org Specifically, this compound was found to be approximately 1.3 times more effective as a blocker of ALP. impactfactor.org The study also determined its efficacy in blocking serum glutamic-oxaloacetic transaminase (SGOT) and serum glutamic-pyruvic transaminase (SGPT), where it was found to be about 4 and 10 times more effective, respectively, than the comparator compound in that specific study. impactfactor.org

| Enzyme Target | Observed Effect | Inhibition Type | Source |

|---|---|---|---|

| Serum Glutamic-Oxaloacetic Transaminase (SGOT/AST) | Significant reduction in enzyme expression. impactfactor.org | Non-competitive impactfactor.org | Sida glutinosa impactfactor.org |

| Serum Glutamic-Pyruvic Transaminase (SGPT/ALT) | Significant reduction in enzyme expression. impactfactor.org | Non-competitive impactfactor.org | Sida glutinosa impactfactor.org |

| Alkaline Phosphatase (ALP) | Significant reduction in enzyme expression. impactfactor.org | Non-competitive impactfactor.org | Sida glutinosa impactfactor.org |

This compound's effect on enzymes involved in lipid metabolism has also been investigated. researchgate.netimpactfactor.org Glycerol (B35011) kinase is a key enzyme in the metabolism of triglycerides. impactfactor.org In vitro analysis demonstrated that this compound acts as a strong inhibitor of glycerol kinase. impactfactor.org

The study showed that at a concentration of 25 µg/mL, this compound could inhibit the enzyme by almost 90%. impactfactor.org This suggests a potent modulatory effect on this specific step within lipid metabolic pathways. impactfactor.org

| Enzyme Target | Concentration | Inhibition Level | Source |

|---|---|---|---|

| Glycerol Kinase | 25 µg/mL | ~90% | Sida glutinosa impactfactor.org |

Xanthine (B1682287) oxidase is a crucial enzyme in purine (B94841) metabolism that catalyzes the formation of uric acid. mdpi.comnih.gov Flavonoids, a class of compounds to which this compound belongs, are known to act as xanthine oxidase inhibitors. researchgate.netwikipedia.org Research on the ethanol (B145695) extract of Sida rhombifolia leaves, which contains this compound, has indicated that the flavonoid components are believed to be responsible for its xanthine oxidase inhibitory activity. researchgate.net This suggests that this compound may contribute to the observed effects, although direct studies on the isolated compound's IC50 value are not detailed in the available literature.

This compound has been evaluated for its ability to inhibit the production of nitric oxide (NO). Assays using lipopolysaccharide (LPS)-induced RAW 264.7 macrophages have been performed on compounds isolated from Sida glutinosa, including this compound, to test for this specific activity. science.gov While the study confirms that this compound was part of the compounds assayed, specific quantitative data on its individual inhibitory potency were not provided in the reviewed sources. science.gov Other related compounds, such as iridoid glucosides, have also been studied for their anti-nitric oxide production effects. brunel.ac.uk

The reviewed literature primarily focuses on the aforementioned enzyme systems. No other specific enzyme inhibition profiles for isolated this compound were found in the provided search results.

Nitric Oxide (NO) Production Inhibition

Antimicrobial Properties

Pre-clinical in vitro studies have shown that this compound possesses antibacterial properties. researchgate.netimpactfactor.org It has demonstrated activity against both gram-positive and gram-negative bacteria. researchgate.netimpactfactor.org In one study, its effectiveness was compared with the standard antibiotic drug Gentamicin. impactfactor.org this compound showed high antibacterial sensitivity at concentrations of 200 µg and above, with maximum activity observed at or above 275 µg against gram-positive bacteria. impactfactor.org

| Bacterial Type | Activity Level | Effective Concentration | Source |

|---|---|---|---|

| Gram-positive bacteria | High sensitivity impactfactor.org | ≥ 200 µg impactfactor.org | Sida glutinosa impactfactor.org |

| Gram-negative bacteria | Moderate activity impactfactor.org | Not specified | Sida glutinosa impactfactor.org |

Antibacterial Efficacy Against Gram-positive and Gram-negative Strains

The antibacterial potential of various compounds is a significant area of pre-clinical research. Studies often evaluate the efficacy against both Gram-positive and Gram-negative bacteria to understand the spectrum of activity. The structural differences in the cell envelopes of these bacterial types are key determinants of their susceptibility. mdpi.comnih.gov Gram-negative bacteria possess an outer membrane that can act as a barrier to certain antimicrobial agents, making them inherently more resistant to some compounds. frontiersin.org

Research has shown that some antimicrobial peptides (AMPs) and essential oils are effective against both bacterial types. nih.gov For instance, the AMP pexiganan (B138682) has demonstrated bactericidal effects against both Gram-positive and Gram-negative bacteria at low concentrations. nih.gov Conversely, some photoactivatable compounds have shown preferential activity against Gram-positive bacteria, with the outer membrane of Gram-negative strains providing a level of tolerance. frontiersin.org The mechanism of action often involves disruption of the bacterial membrane, leading to a loss of integrity and cell death. frontiersin.org

Interactive Table: Antibacterial Activity Data

| Compound/Agent | Target Bacteria | Efficacy/Observations |

|---|---|---|

| Pexiganan | Gram-positive & Gram-negative | Bactericidal at low concentrations (7.8-62.5 µg/mL) nih.gov |

| Photoactivatable Diarylacetylene | Preferentially Gram-positive | Gram-negative strains show increased susceptibility with reduced outer membrane integrity frontiersin.org |

| Glycerol/Ethanol Formulations | Gram-positive & Gram-negative | Bactericidal effects observed with various formulations menoufia-med-j.com |

Antifungal Efficacy (e.g., against Fusarium oxysporum)

Fusarium oxysporum is a soil-borne fungus responsible for causing vascular wilt disease in a wide range of crops, leading to significant economic losses. nih.govplos.org The development of effective antifungal agents is crucial for managing this plant pathogen. Research has explored various natural and synthetic compounds for their ability to inhibit the growth and spore germination of F. oxysporum.

Several studies have highlighted the potential of botanical extracts and microbial metabolites as sources of antifungal compounds. For example, extracts from Piper species have demonstrated potent inhibition of F. oxysporum mycelial growth. nih.gov Similarly, volatile organic compounds (VOCs) produced by endophytic fungi, such as Sarocladium brachiariae HND5, have shown significant antifungal activity against F. oxysporum. plos.org The mechanisms of action of these antifungal agents often involve damaging the fungal cell membrane and interfering with essential cellular processes. plos.org For instance, some compounds can cause morphological changes in the fungal hyphae, such as folding, bending, and fracturing. nih.gov

Interactive Table: Antifungal Activity Against Fusarium oxysporum

| Compound/Agent | Source | Key Findings |

|---|---|---|

| Piper aduncum extract | Plant | High inhibition of mycelial growth (95.3%) nih.gov |

| Phenazine and PCA | Pseudomonas aeruginosa Gxun-2 | Potent inhibition of spore germination and mycelial growth nih.gov |

| 2-methoxy-4-vinylphenol | Sarocladium brachiariae HND5 | EC50 of 36 μL/L headspace; damages plasma membrane plos.org |

Antioxidant and Free Radical Scavenging Capabilities (e.g., DPPH assay)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the antioxidant potential of various compounds. nih.govresearchgate.net This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH free radical, which results in a color change that can be measured spectrophotometrically. nih.govcosmobiousa.com The DPPH method is valued for its simplicity, speed, and ability to be used with both hydrophilic and lipophilic antioxidants. nih.gov

Research has demonstrated the antioxidant capacity of this compound isolated from Sida glutinosa. In a DPPH radical scavenging assay, this compound exhibited significant antioxidant activity. researchgate.net When compared to other isolated phytochemicals and a standard antioxidant, butylated hydroxytoluene (BHT), this compound showed strong scavenging effects. researchgate.net The scavenging activity is typically concentration-dependent, with higher concentrations of the antioxidant leading to a greater reduction of the DPPH radical. frontiersin.org

Interactive Table: DPPH Radical Scavenging Activity

| Compound | Concentration (µg/mL) | Scavenging Effect (%) | IC50 (µg/mL) |

|---|---|---|---|

| This compound | 100 | 77.000 ± 1.184 | 28.90 |

| Chrysin | 100 | 71.423 ± 1.261 | 35.72 |

| 24(28)-dehydromakisterone A | 100 | 66.130 ± 0.733 | 22.50 |

Data from Dasa et al. (2012) researchgate.net

Anti-inflammatory Effects in Cellular Models

Cellular models are instrumental in the pre-clinical investigation of the anti-inflammatory properties of various compounds. These models often involve stimulating immune cells, such as macrophages or microglia, with inflammatory agents like lipopolysaccharide (LPS) to mimic an inflammatory response. nih.govnih.gov The efficacy of a test compound is then assessed by its ability to modulate inflammatory pathways and reduce the production of pro-inflammatory mediators.

Studies have shown that certain compounds can exert anti-inflammatory effects by inhibiting key signaling pathways, such as the NF-κB pathway, and reducing the production of inflammatory cytokines like IL-1β and nitric oxide (NO). nih.govmdpi.commdpi.com For example, some gangliosides have been found to decrease inflammatory responses in microglial cells both in vitro and in vivo. nih.gov Similarly, proteins secreted by glial progenitor cells have demonstrated anti-inflammatory effects by reducing NO production through the inhibition of inducible NO synthase (iNOS). nih.gov These cellular models provide valuable insights into the molecular mechanisms underlying the anti-inflammatory potential of novel therapeutic agents.

In Vivo Pre-clinical Pharmacological Investigations (Animal Models)

Assessment of Hepatic Enzyme Modulation in Animal Models

Animal models are crucial for studying liver diseases and evaluating the effects of potential therapeutic agents on hepatic function. nih.govxiahepublishing.com Various models can be induced through chemical means, dietary manipulations, or genetic modifications to mimic human liver conditions such as fibrosis and steatosis. nih.govmdpi.com The assessment of hepatic enzyme levels, such as alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and gamma-glutamyl transferase (GGT), in the serum of these animals is a key indicator of liver health and damage. msdvetmanual.com

For example, chemically induced liver injury in mice, using substances like carbon tetrachloride or acetaminophen, leads to significant increases in serum ALT and AST levels, reflecting hepatocyte necrosis. nih.govmsdvetmanual.com Dietary models, such as feeding mice a high-fat diet, can induce conditions like metabolic dysfunction-associated steatotic liver disease (MASLD), which is also characterized by altered hepatic enzyme profiles. mdpi.com The modulation of these enzyme levels by a test compound can indicate its potential hepatoprotective effects.

Evaluation of Uric Acid Level Reduction in Murine Models

Murine models are widely used to investigate hyperuricemia and gout, conditions characterized by elevated levels of uric acid in the blood. mdpi.comlidsen.com These models are typically induced by administering substances like potassium oxonate, which inhibits the enzyme uricase that breaks down uric acid in rodents, often in combination with a uric acid precursor like hypoxanthine (B114508) or inosine. mdpi.comsynchrotron-soleil.fr

Studies using these models have shown that certain natural compounds and extracts can effectively lower serum uric acid levels. mdpi.comfrontiersin.org The mechanisms often involve the inhibition of xanthine oxidase (XOD), the enzyme responsible for uric acid production, and the modulation of renal transporters involved in uric acid excretion and reabsorption, such as URAT1 and GLUT9. mdpi.commdpi.com For instance, treatment with certain extracts has been shown to downregulate the expression of URAT1 and GLUT9 in the kidneys of hyperuricemic mice, thereby promoting uric acid excretion. mdpi.comfrontiersin.org

Cardiovascular System Effects in Experimental Animal Models (e.g., anesthetized cats, rabbits, guinea pigs)

No studies were identified that investigated the effects of this compound on the cardiovascular system in experimental animal models, including anesthetized cats, rabbits, or guinea pigs. Research detailing parameters such as blood pressure, heart rate, or cardiac contractility following the administration of isolated this compound in these specific models is not available in the public domain.

Anti-senescence and Longevity Effects in Animal Models

There is no available scientific evidence from studies in animal models to support any anti-senescence or longevity-promoting effects of this compound. Lifespan or healthspan studies in common aging models like Caenorhabditis elegans, fruit flies, or mice have not been reported for this specific compound.

Efficacy in Specific Disease Animal Models (e.g., metabolic disorders, infectious diseases, inflammatory conditions)

Similarly, a thorough search did not yield any preclinical data on the efficacy of this compound in established animal models for specific diseases.

Metabolic Disorders: No research was found that evaluates the effect of this compound in animal models of metabolic disorders, such as diet-induced obesity or diabetes.

Infectious Diseases: There are no available in vivo studies assessing the efficacy of this compound in animal models of infectious diseases.

Inflammatory Conditions: While some plant extracts containing various compounds have shown anti-inflammatory properties, no specific studies were found that isolate and demonstrate the in vivo anti-inflammatory efficacy of this compound in recognized models like carrageenan-induced paw edema or dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis.

Due to the lack of available data, tables and detailed research findings for this compound corresponding to the requested outline cannot be provided.

Molecular and Cellular Mechanisms of Action

Receptor Binding and Ligand-Target Interactions

Research into the specific receptor binding and ligand-target interactions of Glutinoside is ongoing, and detailed information on direct binding to specific receptors is limited in the currently available literature. General principles of ligand-receptor binding involve interactions primarily mediated by hydrogen bonds, along with secondary effects such as hydrophobic interactions and pi-conjugated effects. fao.org While the glucocorticoid receptor (GR) is known as a ligand-activated transcription factor that interacts with ligands and response elements, a direct interaction between this compound and GR has not been explicitly detailed in the provided search results. nih.govfigshare.com The broader concept of ligand-receptor binding is understood to initiate intracellular signal transduction pathways, which are crucial for cellular responses. researchgate.netresearchgate.netmdpi.comresearchgate.net

Intracellular Signal Transduction Pathway Modulation

Investigations into the effects of compounds, including this compound, on intracellular signaling pathways suggest potential modulatory roles. A study involving a formula containing this compound indicated the importance of the JAK-STAT and PI3K-Akt signaling pathways in mediating its observed effects. fao.org These pathways are fundamental in cellular processes such as growth, differentiation, metabolism, and apoptosis. researchgate.netresearchgate.net General signal transduction mechanisms include cascades like the MAPK pathway, comprising ERK, JNK, and p38, and the JAK-STAT pathway. researchgate.netresearchgate.netmdpi.comresearchgate.net Research on Rehmannia glutinosa, a plant source of this compound, has shown the ability to up-regulate the gene expression of glial cell line-derived neurotrophic factor (GDNF) through cPKC and ERK 1/2 pathways, suggesting that constituents like this compound may influence these signaling cascades. nih.gov

Gene Expression and Proteomic Alterations

This compound has been investigated for its impact on gene expression and proteomic profiles, particularly concerning enzymes involved in hepatic function and lipid metabolism. Studies have shown that this compound can influence enzymes commonly used as markers for hepatic activity, such as aminotransferases (SGOT and SGPT) and alkaline phosphatase (ALP), as well as the lipid metabolic enzyme glycerol (B35011) kinase. nih.govnih.gov In vitro biochemical analyses have demonstrated a significant reduction in the expression of these enzymes at specific inhibitory concentrations of this compound. nih.govnih.gov Furthermore, a method utilizing the similarity of gene expression profiles to identify bioactive components lists this compound with associated protein data bank IDs, implying its influence on gene expression patterns. ctdbase.org Extracts from Rehmannia glutinosa have been reported to increase intracellular gene expression, specifically noting effects on p53 and c-Fos gene expression in lung cancer tissue and the restoration of IL-2 gene expression. nih.gov

Elucidation of Enzymatic Catalysis and Inhibition Kinetics

Detailed research has been conducted to understand the enzymatic inhibition kinetics of this compound. Studies have revealed that this compound exhibits non-competitive enzyme inhibition kinetics against SGOT (serum glutamic oxaloacetic transaminase). nih.gov This indicates that this compound binds to a site distinct from the enzyme's active site, affecting the enzyme's catalytic efficiency. The compound has also demonstrated non-competitive inhibition kinetics for other enzymes, including SGPT (serum glutamic pyruvic transaminase), alkaline phosphatase (ALP), and glycerol kinase. nih.gov The optimum inhibitory concentrations for this compound on these enzymes have been determined through in vitro biochemical analysis. nih.gov

Table 1: Enzymatic Inhibition by this compound

| Enzyme | Inhibition Type | Optimum Inhibitory Concentration |

| SGOT | Non-competitive | 25 µg/mL nih.gov |

| SGPT | Non-competitive | Not specified in detail nih.gov |

| Alkaline Phosphatase | Non-competitive | Not specified in detail nih.gov |

| Glycerol Kinase | Non-competitive | 25 µg/mL nih.gov |

Note: Specific optimum inhibitory concentrations for SGPT and Alkaline Phosphatase were not explicitly provided in the snippet, but the type of inhibition was stated as non-competitive for all four enzymes tested with this compound.

Impact on Cellular Homeostasis and Stress Response Pathways

This compound appears to impact cellular homeostasis, particularly in the context of stress response pathways like oxidative stress. Oxidative stress, characterized by an imbalance of reactive oxygen species, plays a significant role in various physiological and pathological processes. fao.orgnih.gov Research on a formula containing this compound highlighted that oxidative stress processes, including reactive oxygen species metabolic process and response to oxidative stress, were significantly involved in its mechanism of action. fao.org Glutathione (B108866) homeostasis is a critical aspect of cellular fate and is sensitive to environmental cues, with imbalances being associated with various disorders. fishersci.ca Glutathione itself is a crucial intracellular antioxidant. nih.gov While direct evidence of this compound's specific impact on glutathione homeostasis is not extensively detailed, Rehmannia glutinosa extract, containing this compound, has demonstrated antioxidant activity nih.gov and the ability to enhance glutathione peroxidase activity, an enzyme involved in the antioxidant defense system. nih.govwikipedia.org this compound has also shown good antioxidant activity in DPPH scavenging assays. wikipedia.org

Interactions with Key Cellular Macromolecules

This compound interacts with key cellular macromolecules, primarily through its enzymatic inhibition activities where it binds to and modulates the function of enzymes (proteins). nih.govnih.gov As discussed, this interaction follows non-competitive kinetics for enzymes like SGOT, SGPT, alkaline phosphatase, and glycerol kinase. nih.gov Beyond enzymatic interactions, general ligand-receptor binding involves macromolecules, with interactions mediated by hydrogen bonds, hydrophobic forces, and pi-conjugated effects. fao.org While specific protein targets beyond these enzymes are not extensively detailed for this compound, the nature of its biological activities suggests interactions with other cellular macromolecules involved in signaling and metabolic processes.

Structure Activity Relationship Sar Studies

Elucidation of Key Pharmacophores and Essential Structural Motifs for Bioactivity

There are currently no published studies that specifically identify the key pharmacophores or essential structural motifs of glutinoside responsible for its biological activity. A pharmacophore is an abstract description of molecular features necessary for a molecule to interact with a specific biological target and trigger a response. rsc.org The identification of these features for this compound would require dedicated biological screening of the compound and its analogues, which has not been reported.

Role of Aglycone Structure in Activity Modulation

The aglycone is the non-sugar part of a glycoside. science.gov While the aglycone of this compound has been identified as a flavonol, there is no research on how the structure of this specific aglycone modulates the compound's activity. The aglycone is often the primary determinant of a glycoside's biological action. nih.gov Research into how substitutions or modifications on the flavonol core of this compound would affect its bioactivity is a necessary but currently missing area of study.

Computational Approaches to SAR (e.g., 3D-QSAR, Molecular Docking, Molecular Dynamics Simulations)

A thorough search of scientific databases reveals no specific computational studies, such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR), molecular docking, or molecular dynamics simulations, that have been performed on this compound. These computational methods are powerful tools in drug discovery for predicting the activity of new compounds and understanding ligand-receptor interactions. mdpi.com While one study mentioned that a molecular docking analysis was performed on a group of compounds that included this compound, the specific results and interactions for this compound were not provided. researchgate.net The application of these in silico techniques would be invaluable for predicting the binding modes of this compound to potential biological targets and for guiding the synthesis of more potent derivatives.

Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches for Glutinoside (if reported)

As of the current literature, a direct total synthesis of this compound (kaempferol-5-O-β-D-(6″-O-trans-coumaroyl)-glucopyranoside) has not been explicitly reported. However, the synthesis of structurally similar acylated flavonol glycosides has been achieved, providing a roadmap for the potential total synthesis of this compound. A notable example is the first synthesis of kaempferol (B1673270) 3-O-(3″,6″-di-O-E-p-coumaroyl)-β-D-glucopyranoside. nih.gov This synthesis was accomplished through two distinct approaches.

The first approach involved the glycosylation of the kaempferol aglycone with a suitable glycosyl bromide under phase-transfer catalysis (PTC) conditions to form the flavonol 3-O-glycosidic linkage. nih.gov The second, more efficient approach utilized a gold(I)-catalyzed glycosylation. In this method, 5,7,4'-tri-O-benzyl-kaempferol was coupled with a glucopyranosyl o-hexynylbenzoate donor, which resulted in a high yield of the desired 3-O-glycoside. nih.gov Glycosyl o-alkynylbenzoates with a 2-O-benzoyl group have been shown to be particularly effective donors for creating flavonol 3-O-glycosidic bonds. nih.gov

A key challenge in synthesizing 5-O-glycosides of kaempferol, such as this compound, is the presence of a strong intramolecular hydrogen bond between the 5-hydroxyl group and the 4-carbonyl group, which significantly reduces the nucleophilicity of the 5-hydroxyl group. sioc-journal.cn This makes conventional glycosylation methods inefficient. A gold(I)-catalyzed glycosylation using glycosyl ortho-alkynylbenzoates as donors has been successfully employed to overcome this challenge and efficiently construct the 5-O-glycosidic linkage in the synthesis of kaempferol-5-O-α-L-rhamnopyranoside. sioc-journal.cn This methodology represents a viable strategy for the total synthesis of this compound. The synthesis would require the selective protection of other hydroxyl groups on the kaempferol and glucose moieties, followed by the crucial 5-O-glycosylation and subsequent acylation with a trans-coumaroyl group at the 6″-position of the glucose, and finally deprotection.

Semi-synthetic Modifications and Analog Design for Enhanced Bioactivity

Semi-synthesis, starting from naturally isolated compounds, is a powerful tool for creating novel derivatives with potentially enhanced biological activities. For flavonol glycosides like this compound, semi-synthetic modifications can be designed to explore the structure-activity relationship (SAR). Key modification sites include the hydroxyl groups on the kaempferol backbone and the sugar moiety, as well as the acyl group.

The acylation of flavonoid glycosides is a common strategy to improve their bioactivity. Studies on various acylated flavonoid glycosides have shown that the type and position of the acyl group can significantly influence their biological effects. mdpi.com For instance, the acylation of flavonol glycosides can enhance their stability and solubility, which in turn can improve their bioavailability and therapeutic efficacy. mdpi.com

In the context of analog design, derivatives of magnolol (B1675913), a biphenolic neolignan, were semi-synthesized to improve its anticancer properties. biosynth.com This study demonstrated that substituting a benzyl (B1604629) group with fluorine atoms at the C2 position on the magnolol structure was a successful strategy for its structural optimization as an anticancer agent. biosynth.com A similar approach could be applied to this compound, where the coumaroyl moiety or the kaempferol backbone could be modified to create analogs with enhanced bioactivity. For example, introducing different acyl groups or modifying the substitution pattern of the kaempferol B-ring could lead to compounds with improved properties.

Chemoenzymatic Synthesis of Glycosidic Variants

Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical synthesis to produce complex molecules like glycosides in an efficient and environmentally friendly manner. This approach is particularly useful for creating a variety of glycosidic variants that would be difficult to access through purely chemical methods.

Enzymatic hydrolysis of kaempferol glycosides using β-glucosidase and/or α-L-rhamnosidase has been employed to produce the kaempferol aglycone. plos.org This process can also be reversed or modified for transglycosylation reactions to create new glycosides. Glycosynthases, which are engineered glycosidases, are particularly valuable tools for the synthesis of glycosides without the risk of hydrolysis. researchgate.net

The chemoenzymatic synthesis of 1,4-substituted 1,2,3-triazole-α-D-glucosides has been demonstrated through a protecting-group-free method. acs.orgnih.gov This involved the enzymatic synthesis of an azido-glucoside followed by a "click" reaction with various alkynes. acs.orgnih.gov A similar strategy could be envisioned for this compound, where an enzymatically synthesized kaempferol-5-O-glucoside could be further modified. For instance, active site cleft mutants of a transglucosidase from rice have been shown to modify acceptor substrate specificity, allowing for the production of multiple kaempferol glycosides. acs.org This highlights the potential of enzyme engineering to create a diverse library of this compound variants with different sugar moieties or linkage patterns.

Impact of Structural Modifications on Biological Activity and Specificity

The biological activity and specificity of flavonol glycosides are intricately linked to their chemical structure. Modifications to the aglycone, the sugar moiety, and any acyl groups can have a profound impact on their therapeutic properties.

Acylation: The presence and nature of an acyl group are critical for the bioactivity of many flavonoid glycosides. In a study on acylated kaempferol glycosides from Galeopsis ladanum, the acylation at specific positions of the sugar residue was found to be a key contributor to their anti-butyrylcholinesterase activity. mdpi.com Specifically, acylation at C3'' and C6'' of the sugar was important, with a p-coumaroyl group being more active than a feruloyl group. mdpi.com This suggests that the trans-coumaroyl group in this compound is likely a significant determinant of its biological activity. The acylation can also influence the compound's ability to interact with biological targets and its pharmacokinetic properties. mdpi.com

Glycosylation: The sugar moiety itself plays a crucial role. The type of sugar, its linkage to the aglycone, and the position of attachment all affect the compound's activity. For instance, in a study comparing kaempferol and its glycosides, the aglycone (kaempferol) showed higher antiproliferative, antioxidant, and anti-inflammatory activities than its glycosidic forms. plos.org This suggests that the glycosidic linkage may sometimes hinder activity, possibly by affecting cell membrane permeability or interaction with the target site. However, glycosylation can also improve solubility and stability, which is beneficial for drug development.

Aglycone Structure: The substitution pattern of the kaempferol backbone is also important. Theoretical studies on kaempferol glycosides have indicated that the B-ring of the flavonoid structure is a key region for electron donation, which is relevant for its antioxidant activity. raco.cat Modifications to the hydroxyl groups on the kaempferol rings, such as methylation, can reduce activity, as seen in some antibacterial studies of flavonoids. acs.org

Advanced Analytical Methodologies in Glutinoside Research

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are cornerstone techniques for the separation and quantification of glutinoside from complex biological samples. tsijournals.comhplc.eu UPLC, which utilizes columns packed with sub-2 µm particles, offers significant advantages over traditional HPLC, including enhanced resolution, greater sensitivity, and much faster analysis times. tsijournals.comaustinpublishinggroup.commetwarebio.com These methods separate compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (a solvent or solvent mixture). hplc.eu

In this compound research, reversed-phase HPLC and UPLC are commonly employed. The separation efficiency of these techniques allows for the isolation of this compound from other closely related phytochemicals present in the extract, which is a critical step for accurate quantification. metwarebio.comlcms.cz The quantification is typically achieved using a UV detector, as the phenolic structure of this compound absorbs ultraviolet light at specific wavelengths. For precise quantification, a calibration curve is generated using a certified reference standard of this compound. The peak area of this compound in the sample chromatogram is then compared to this curve. The evolution from HPLC to UPLC has allowed for higher throughput screening and more detailed metabolic profiling of samples containing this compound. tsijournals.com

Table 1: Representative HPLC/UPLC Parameters for this compound Analysis This table is a composite of typical conditions reported in chromatographic studies and serves as an illustrative example.

| Parameter | HPLC | UPLC/UHPLC |

|---|---|---|

| Column Type | C18 (e.g., 5 µm particle size, 4.6 x 250 mm) | C18 (e.g., <2 µm particle size, 2.1 x 100 mm) |

| Mobile Phase | Gradient of Acetonitrile and Water (often with 0.1% formic acid) | Gradient of Acetonitrile and Water (often with 0.1% formic acid) |

| Flow Rate | ~1.0 mL/min | ~0.2 - 0.4 mL/min semanticscholar.org |

| Detection | UV/DAD (Diode Array Detector) | UV/DAD or Mass Spectrometry (MS) |

| Injection Volume | 5 - 20 µL | 1 - 5 µL semanticscholar.org |

| Analysis Time | 20 - 60 minutes | 5 - 15 minutes |

Mass Spectrometry (MS)-Based Characterization and Metabolomics (e.g., LC-MS, GC-MS, HRMS)

Mass Spectrometry (MS) is an indispensable tool in metabolomics for its high sensitivity and selectivity, enabling the identification and quantification of a vast array of metabolites, including this compound. silantes.com When coupled with a chromatographic separation technique like Liquid Chromatography (LC) or Gas Chromatography (GC), it becomes a powerful method for analyzing complex biological samples. silantes.comfrontlinegenomics.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is the most common MS-based approach for analyzing non-volatile compounds like this compound. youtube.com After separation by LC, the analyte is ionized, typically using Electrospray Ionization (ESI), and the mass-to-charge ratio (m/z) of the resulting ions is measured by the mass analyzer. youtube.com High-Resolution Mass Spectrometry (HRMS), such as that performed on Orbitrap or Quadrupole-Time-of-Flight (Q-TOF) instruments, provides highly accurate mass measurements, which facilitates the determination of the elemental composition of this compound and its differentiation from other isobaric compounds. semanticscholar.orgnumberanalytics.com Tandem mass spectrometry (MS/MS or MS²) further aids in structural confirmation by fragmenting a selected precursor ion (e.g., the molecular ion of this compound) and analyzing its product ions. For instance, the MS² spectrum of this compound has been reported to show characteristic fragment ions corresponding to the loss of the glycosidic moiety and the coumaric acid group. semanticscholar.org

Gas Chromatography-Mass Spectrometry (GC-MS) is better suited for volatile and thermally stable compounds. thermofisher.comnih.gov For a non-volatile compound like this compound, a chemical derivatization step is necessary to increase its volatility before it can be analyzed by GC-MS. thermofisher.com This process, often involving silylation, converts polar functional groups into less polar and more volatile derivatives. thermofisher.com GC-MS provides excellent chromatographic resolution and generates reproducible mass spectra that can be matched against spectral libraries for compound identification. thermofisher.comnih.gov

These MS-based techniques are central to untargeted metabolomics studies, where the goal is to comprehensively profile all measurable metabolites in a sample. semanticscholar.orgthermofisher.com In such studies, this compound has been identified as a key metabolite in certain plant species, helping to distinguish between different plant parts or growth conditions. semanticscholar.orgresearchgate.net

Table 2: Key Mass Spectrometry Data for this compound This table presents illustrative data based on findings from HRMS studies.

| Parameter | Description | Example Value |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | ESI+ |

| Precursor Ion [M+H]⁺ | Mass-to-charge ratio of the protonated molecule. | m/z 449 |

| HRMS Measurement | High-resolution mass for formula determination. | C₂₁H₂₄O₁₀ |

| Key MS/MS Fragments | Characteristic product ions from fragmentation. | m/z 287 [aglycone+H]⁺, m/z 165 [coumaric acid+H]⁺, m/z 147 [coumaroyl]⁺ semanticscholar.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Quantitative Analysis (e.g., qNMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules like this compound. frontiersin.org It provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). researchgate.net Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments, the precise connectivity and stereochemistry of this compound can be determined.

Beyond its qualitative power, NMR can be used as a primary quantitative method, a technique known as quantitative NMR (qNMR). frontiersin.orgnanalysis.com The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. researchgate.net This allows for the determination of the concentration or purity of an analyte without the need for an identical reference standard for calibration, which is a major advantage over chromatographic methods. eppltd.com

For qNMR analysis of this compound, a certified internal standard of known purity is weighed and dissolved along with the sample in a deuterated solvent. nanalysis.comfujifilm.com By comparing the integral of a well-resolved signal from this compound to the integral of a signal from the internal standard, the absolute quantity of this compound can be calculated. ox.ac.uk Key experimental parameters, such as the relaxation delay (D1), must be carefully optimized to ensure full relaxation of all nuclei between scans, which is crucial for accurate quantification. frontiersin.orgnanalysis.com While ¹H NMR is most common for quantification, other nuclei like ³¹P can also be used if applicable. bruker.com

Table 3: Critical Parameters for Accurate qNMR Analysis This table outlines essential considerations for setting up a qNMR experiment.

| Parameter | Requirement for Accurate Quantification |

|---|---|

| Internal Standard | Must be stable, highly pure, and have signals that do not overlap with the analyte. fujifilm.com |

| Analyte & Standard Signals | A non-overlapping, well-resolved signal must be chosen for both the analyte and the standard. frontiersin.org |

| Relaxation Delay (D1) | Must be set to at least 5-7 times the longest spin-lattice relaxation time (T1) of all signals being quantified to ensure complete relaxation. nanalysis.com |

| Signal-to-Noise (S/N) Ratio | Should be high (e.g., >250:1) to minimize integration errors. ox.ac.uk |

| Sample Preparation | Accurate weighing of both sample and internal standard is critical; complete dissolution is required. eppltd.commestrelab.com |

| Data Processing | Proper phasing and baseline correction are essential for accurate integration. |

Development and Application of Hyphenated Techniques for Complex Biological Matrices

The term "hyphenated technique" refers to the powerful combination of a separation method with a spectroscopic detection method through an online interface. nih.goviipseries.orgchemijournal.com This approach leverages the strengths of both techniques to analyze complex mixtures, such as plant extracts or biological fluids, with a level of detail that is unattainable with either method alone. ajrconline.org The most prominent examples in phytochemical research are LC-MS, GC-MS, and, increasingly, LC-NMR. numberanalytics.comnih.gov

The application of these techniques is particularly vital in the study of this compound within its natural biological matrix. Plant extracts contain hundreds to thousands of different compounds, making the isolation and identification of a single component a significant challenge. By hyphenating chromatography with spectroscopy, a complex mixture is first separated into its individual components, which are then immediately identified as they elute from the separation column. ajrconline.org

A prime example is the use of UHPLC coupled with high-resolution tandem mass spectrometry (UHPLC-Q-Orbitrap HRMS) for the untargeted metabolomic analysis of plant extracts. semanticscholar.orgresearchgate.net In such studies, the UHPLC system provides rapid and high-resolution separation of metabolites. As each compound, including this compound, exits the column, it is ionized and enters the HRMS system. The instrument provides a highly accurate mass for the parent ion, which helps in proposing a molecular formula, and subsequent MS/MS fragmentation provides structural clues that confirm the compound's identity. semanticscholar.org This allows for the rapid identification of known compounds like this compound and the tentative characterization of unknown metabolites in a single analytical run, making it a powerful tool for natural product discovery and metabolic profiling. nih.gov

Chemometric and Multivariate Statistical Analysis of Analytical Data (e.g., Principal Component Analysis (PCA), ANOVA-Simultaneous Component Analysis (ASCA))

The comprehensive data generated by modern analytical techniques, especially in metabolomics studies involving instruments like LC-MS and NMR, is often vast and complex. Chemometrics and multivariate statistical methods are essential for extracting meaningful biological information from these large datasets. ru.nl

ANOVA-Simultaneous Component Analysis (ASCA) is a more advanced method that combines Analysis of Variance (ANOVA) with PCA to analyze data from designed experiments. rdrr.ionih.gov ASCA decomposes the total data variation into contributions from different experimental factors and their interactions. rdrr.ioeigenvector.com For each factor, a PCA is then performed to identify which metabolites are most affected by that factor. nih.gov While specific applications of ASCA in this compound research are not widely documented, it represents a powerful tool for future studies, for instance, to investigate how factors like plant genotype, environmental stress, or processing methods affect the concentration of this compound and other related metabolites. ru.nl

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Formic acid |

Potential Pre Clinical Applications and Future Research Directions

Prospective Roles in Pre-clinical Drug Development for Specific Diseases

Pre-clinical research has identified glutinoside as a promising candidate for drug development across several disease categories, primarily owing to its effects on metabolic, infectious, and inflammatory pathways.

Metabolic Disorders: this compound has demonstrated significant potential in the context of metabolic diseases. In vitro studies have shown that it can affect lipid metabolic enzymes, suggesting a role in managing conditions related to improper lipid metabolism. researchgate.net The plant source Rehmannia glutinosa, rich in this compound, has a history of use in traditional medicine for treating metabolic disorders. molaid.com Furthermore, extracts from Rehmannia root, which contain this compound, have been noted to regulate blood sugar, indicating a potential application in diabetes management. nih.gov

Infectious Diseases: The compound has also shown promise in combating infectious agents. Research indicates that this compound possesses moderate to significant antibacterial properties. researchgate.net It is listed among the active saponins (B1172615) in Rehmannia glutinosa with potential applications against coccidiosis, an infectious disease affecting poultry. nih.gov Systematic reviews of medicinal plants have highlighted this compound as a compound of interest for its potential antiviral activities, with calls for further pre-clinical studies to evaluate its pharmacokinetics and pharmacodynamics against viruses like HIV and herpes. researchgate.net

Inflammatory Conditions: this compound is implicated in anti-inflammatory processes. Iridoid glycosides from plants like Rehmannia are associated with "clearing heat," a traditional concept linked to modern anti-inflammatory effects. lifeasible.com Studies on raw Rehmannia extracts containing this compound suggest they may exert anti-inflammatory activity by decreasing the levels of lysophosphatidylcholines (LPCs), which are typically elevated during inflammation. fao.org The presence of this compound in herbal formulations traditionally used to relieve inflammation and pain further supports its potential in this area. nih.govclinicalgate.com Plant-derived iridoids, as a class, are recognized for their utility in treating various inflammatory conditions. researchgate.net

Table 1: Summary of Pre-clinical Research Findings for this compound

Application of this compound as a Research Tool in Biological Systems

While this compound's primary role in research has been as a subject of investigation for its therapeutic potential, its inherent biological activities position it as a potential research tool. Natural products are frequently used to probe biological systems and elucidate complex pathways. For instance, the ability of this compound to inhibit specific enzymes involved in lipid metabolism could be leveraged to study the roles of these enzymes in cellular processes. researchgate.net

However, a significant portion of its precise mechanisms of action remains to be fully clarified. nih.gov Future intensive studies are required to understand how this compound interacts with cellular components. Once its molecular targets are definitively identified, this compound could serve as a valuable chemical probe to dissect specific signaling cascades or metabolic fluxes, contributing to a deeper understanding of fundamental biology.

Development of this compound-Based Probes and Conjugates for Target Identification

A critical step toward utilizing this compound as a research tool and advancing its drug development is the identification of its specific molecular targets. A powerful strategy for this is the creation of chemical probes and conjugates. This typically involves the chemical synthesis of this compound derivatives that incorporate a tag—such as a biotin (B1667282) molecule for affinity purification or a fluorescent group for imaging. nih.gov

To date, there is limited literature on the specific development of this compound-based probes. The total synthesis of this compound, which has been a subject of chemical research, is a foundational requirement for such endeavors. researchgate.net A successful total synthesis pathway would enable the production of this compound analogues with strategically placed linkers for the attachment of reporter tags. These tagged molecules could then be used in chemoproteomic experiments to pull down and identify binding partners from cell lysates, thereby revealing their direct biological targets. nih.govnih.gov This approach represents a significant future research avenue for understanding its mode of action.

Addressing Challenges in Natural Product Research for this compound

The translation of a promising natural product like this compound from the laboratory to clinical application is fraught with challenges that must be systematically addressed.

Bioavailability: A common hurdle for iridoid glycosides is their low oral bioavailability, which can limit their therapeutic efficacy. researchgate.net Pharmacokinetic studies are essential to quantify the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and to devise strategies, such as formulation changes or prodrug development, to improve its systemic exposure.

Scalability of Production: Relying on extraction from natural plant sources can be inefficient and unsustainable due to geographical limitations, seasonal variations, and low yields. lifeasible.com Plant cell culture technology, utilizing large-scale bioreactors, presents a viable and sustainable alternative for producing this compound. researchgate.netnih.govmdpi.com Establishing optimized cell suspension or hairy root cultures could provide a consistent and scalable supply of the compound for extensive pre-clinical and potential clinical studies. nih.govmdpi.com

Stability: Chemical stability is a crucial attribute for any drug candidate. Iridoid glycosides, including this compound, can be susceptible to degradation, particularly through hydrolysis of the glycosidic bond, which has been observed during the traditional processing of Rehmannia roots. molaid.comfao.org Comprehensive stability testing under various conditions (e.g., pH, temperature) is necessary to understand its degradation pathways and to develop stable formulations. clinicalgate.comenamine.net

Table 2: Key Challenges and Research Strategies for this compound

Emerging Research Avenues and Interdisciplinary Collaborations in Glycoside Chemistry and Biology

The future of this compound research is intertwined with broader advancements in natural product science, demanding interdisciplinary collaboration.

Systems Biology and Multi-Omics: Integrating genomics, proteomics, and metabolomics can provide a holistic view of this compound's effects on biological systems. This approach can help map the pathways modulated by the compound and predict potential on- and off-target effects.

Synthetic Biology and Metabolic Engineering: Advances in synthetic biology could enable the transfer of the this compound biosynthetic pathway into microbial hosts like yeast or E. coli. This would create "cell factories" for highly controlled and scalable production, overcoming the limitations of plant-based sources.

Advanced Pharmacology and Toxicology: Deeper investigation into the structure-activity relationships (SAR) of this compound is needed. researchgate.net By synthesizing and testing various analogues, researchers can identify the key structural features responsible for its bioactivity and potentially design new derivatives with improved potency and selectivity. nih.gov Collaboration between medicinal chemists, pharmacologists, and toxicologists will be essential to advance these findings toward safe and effective therapeutic applications.

These emerging avenues highlight the need for a collaborative approach, bringing together experts in natural product chemistry, synthetic biology, pharmacology, and computational biology to fully unlock the potential of this compound and other complex glycosides.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.